Adrenosterone

Description

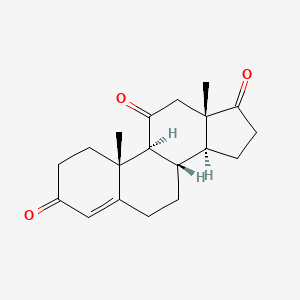

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(8S,9S,10R,13S,14S)-10,13-dimethyl-1,2,6,7,8,9,12,14,15,16-decahydrocyclopenta[a]phenanthrene-3,11,17-trione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24O3/c1-18-8-7-12(20)9-11(18)3-4-13-14-5-6-16(22)19(14,2)10-15(21)17(13)18/h9,13-14,17H,3-8,10H2,1-2H3/t13-,14-,17+,18-,19-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZRPTBIGEANTGU-IRIMSJTPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC(=O)C=C1CCC3C2C(=O)CC4(C3CCC4=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CCC(=O)C=C1CC[C@@H]3[C@@H]2C(=O)C[C@]4([C@H]3CCC4=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301020915, DTXSID801019311 | |

| Record name | (+/-)-Adrenosterone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301020915 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Adrenosterone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801019311 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

300.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Adrenosterone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0006772 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

382-45-6, 911474-75-4, 82043-34-3 | |

| Record name | Adrenosterone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=382-45-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Adrenosterone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000382456 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Androstene-3,11,17-trione | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0911474754 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ADRENOSTERONE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=12166 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (+/-)-Adrenosterone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301020915 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Adrenosterone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801019311 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Androst-4-ene-3,11,17-trione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.222 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ADRENOSTERONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AE4E9102GY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Adrenosterone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0006772 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

The Mechanism of Adrenosterone in Steroidogenesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Adrenosterone, also known as 11-keto-androstenedione (11-KA4) or Reichstein's substance G, is an endogenous steroid hormone produced primarily in the adrenal cortex.[1] While traditionally considered a weak androgen, its role as a key metabolic intermediate in the biosynthesis of the potent androgen 11-ketotestosterone (11-KT) has garnered significant interest.[2] Furthermore, this compound exhibits inhibitory activity against 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), an enzyme crucial for the peripheral activation of cortisol.[3] This dual functionality positions this compound as a molecule of interest in various physiological and pathophysiological contexts, including androgen excess disorders and metabolic diseases. This guide provides an in-depth examination of this compound's mechanism of action in steroidogenesis, presenting quantitative data, detailed experimental protocols, and visual representations of the involved pathways.

Biosynthesis of this compound and its Conversion to 11-Ketotestosterone

This compound is not a primary secretory product of the adrenal gland but rather an intermediate in the intricate network of steroidogenic pathways. Its formation and subsequent conversion to 11-KT involve a series of enzymatic reactions primarily occurring in the adrenal cortex and peripheral tissues.

Two main pathways contribute to the synthesis of 11-KT, with this compound being a key player in the pathway originating from androstenedione (A4).[2][4]

Pathway 1: From Androstenedione to 11-Ketotestosterone via this compound

-

11β-Hydroxylation of Androstenedione: The initial step involves the conversion of androstenedione (A4) to 11β-hydroxyandrostenedione (11β-OHA4). This reaction is catalyzed by the mitochondrial enzyme cytochrome P450 11β-hydroxylase (CYP11B1) .[5][6]

-

Oxidation to this compound: Subsequently, 11β-OHA4 is oxidized to this compound (11-ketoandrostenedione) by 11β-hydroxysteroid dehydrogenase type 2 (11β-HSD2) .[2][7]

-

Conversion to 11-Ketotestosterone: Finally, this compound is converted to the potent androgen 11-ketotestosterone (11-KT) through the action of aldo-keto reductase family 1 member C3 (AKR1C3) , which functions as a type 5 17β-hydroxysteroid dehydrogenase (17β-HSD5).[2][8][9]

Pathway 2: From Testosterone to 11-Ketotestosterone

A parallel pathway leads to 11-KT synthesis starting from testosterone:

-

11β-Hydroxylation of Testosterone: Testosterone is converted to 11β-hydroxytestosterone (11β-OHT) by CYP11B1 .[2]

-

Oxidation to 11-Ketotestosterone: 11β-OHT is then oxidized to 11-KT by 11β-HSD2 .[2]

It is important to note the existence of "backdoor" pathways of androgen synthesis, which can also contribute to the pool of potent androgens, though this compound's direct involvement in these is less characterized.[1][10][11]

Quantitative Data

The efficiency of the enzymatic reactions involving this compound and its precursors is critical to understanding its physiological role. The following tables summarize the available quantitative data for the key enzymes.

Table 1: Enzyme Kinetic Parameters for this compound Biosynthesis and Metabolism

| Enzyme | Substrate | Product | Km (μM) | Vmax (relative activity) | Source(s) |

| CYP11B1 | Androstenedione | 11β-Hydroxyandrostenedione | Data not available | Medium activity | [5] |

| 11β-HSD2 | 11β-Hydroxyandrostenedione | This compound | Not explicitly stated, but favored over 11β-HSD1 reduction | Prominent activity | [12] |

| AKR1C3 | This compound | 11-Ketotestosterone | ~1 | Significantly higher Vmax than for androstenedione | [13][14] |

| 11β-HSD1 | This compound (11-Ketoandrostenedione) | 11β-Hydroxyandrostenedione | 1 | 0.35 μM/h | [13] |

| 11β-HSD1 | 11-Ketotestosterone | 11β-Hydroxytestosterone | 0.21 | 0.05 μM/h | [13] |

Table 2: this compound Interaction with Steroid Receptors and Enzymes

| Target | Interaction | Parameter | Value | Source(s) |

| 11β-HSD1 | Competitive Inhibition | Ki | Data not available | [3][15] |

| Androgen Receptor | Binding Affinity | Kd | Data not available | - |

| Androgen Receptor | Agonist Activity | - | Weak | [3] |

Signaling Pathways and Experimental Workflows

This compound Biosynthesis and Metabolism Pathway

Caption: Biosynthetic pathways of this compound and 11-ketotestosterone.

This compound as an Inhibitor of 11β-HSD1

Caption: this compound's inhibitory action on 11β-HSD1.

Experimental Protocols

In Vitro CYP11B1 Activity Assay

This protocol is adapted from methodologies used for assessing the activity of steroidogenic enzymes in cell culture systems.[6][16][17]

Objective: To determine the enzymatic activity of CYP11B1 by measuring the conversion of androstenedione to 11β-hydroxyandrostenedione.

Materials:

-

Cell line expressing human CYP11B1 (e.g., transiently transfected COS-7 or HEK293 cells).

-

Cell culture medium (e.g., DMEM) with appropriate supplements.

-

Androstenedione (substrate).

-

Radiolabeled androstenedione (e.g., [3H]-androstenedione) for tracer studies.

-

Metyrapone (CYP11B1 inhibitor, for control).

-

Solvents for steroid extraction (e.g., ethyl acetate, dichloromethane).

-

High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and a radiodetector, or a Liquid Chromatography-Mass Spectrometry (LC-MS/MS) system.

Procedure:

-

Cell Culture and Transfection:

-

Culture CYP11B1-expressing cells to near confluency in appropriate culture vessels.

-

For transient transfections, introduce the CYP11B1 expression vector into the host cells using a suitable transfection reagent.

-

-

Enzyme Reaction:

-

Wash the cells with phosphate-buffered saline (PBS).

-

Incubate the cells with fresh culture medium containing a known concentration of androstenedione (and a tracer amount of radiolabeled androstenedione if using HPLC with radiodetection). A range of substrate concentrations should be used to determine kinetic parameters.

-

For inhibitor studies, pre-incubate the cells with metyrapone for a defined period before adding the substrate.

-

Incubate at 37°C for a specified time (e.g., 1-4 hours).

-

-

Steroid Extraction:

-

Collect the culture medium.

-

Extract the steroids from the medium using an organic solvent.

-

Evaporate the solvent to dryness under a stream of nitrogen.

-

-

Analysis:

-

Reconstitute the dried steroid extract in a suitable solvent.

-

Analyze the samples by HPLC with radiodetection or LC-MS/MS to separate and quantify the substrate (androstenedione) and the product (11β-hydroxyandrostenedione).

-

-

Data Analysis:

-

Calculate the rate of product formation.

-

If a range of substrate concentrations was used, determine the Km and Vmax values by fitting the data to the Michaelis-Menten equation.

-

In Vitro 11β-HSD2 Activity Assay

This protocol is based on methods for assessing 11β-HSD2 activity in cell lysates or microsomes.[4][12][18]

Objective: To measure the enzymatic activity of 11β-HSD2 by quantifying the conversion of 11β-hydroxyandrostenedione to this compound.

Materials:

-

Source of 11β-HSD2 (e.g., microsomes from cells or tissues expressing the enzyme, or cell lysates).

-

11β-Hydroxyandrostenedione (substrate).

-

NAD+ (cofactor).

-

Assay buffer (e.g., Tris-HCl buffer, pH 8.0).

-

Solvents for steroid extraction.

-

LC-MS/MS system for steroid analysis.

Procedure:

-

Preparation of Enzyme Source:

-

Prepare microsomes or cell lysates from the 11β-HSD2 expressing source according to standard protocols.

-

Determine the protein concentration of the enzyme preparation.

-

-

Enzyme Reaction:

-

In a reaction tube, combine the assay buffer, NAD+, and the enzyme preparation.

-

Initiate the reaction by adding the substrate, 11β-hydroxyandrostenedione.

-

Incubate at 37°C for a defined period.

-

-

Reaction Termination and Steroid Extraction:

-

Stop the reaction by adding a quenching solution (e.g., a cold organic solvent).

-

Extract the steroids as described in the CYP11B1 assay protocol.

-

-

Analysis:

-

Analyze the extracted steroids by LC-MS/MS to quantify the substrate and product.

-

-

Data Analysis:

-

Calculate the specific activity of the enzyme (e.g., in pmol/min/mg protein).

-

Determine kinetic parameters (Km and Vmax) by varying the substrate concentration.

-

Androgen Receptor (AR) Competitive Binding Assay

This protocol outlines a competitive binding assay to determine the affinity of this compound for the androgen receptor.[1][2][19]

Objective: To determine the dissociation constant (Kd) of this compound for the androgen receptor.

Materials:

-

Source of androgen receptor (e.g., rat prostate cytosol, or recombinant human AR).

-

Radiolabeled androgen (e.g., [3H]-R1881 or [3H]-DHT).

-

Unlabeled R1881 or DHT (for determining non-specific binding).

-

This compound (test compound).

-

Assay buffer.

-

Hydroxyapatite slurry or other method to separate bound from free ligand.

-

Scintillation cocktail and liquid scintillation counter.

Procedure:

-

Assay Setup:

-

Prepare a series of dilutions of unlabeled this compound.

-

In assay tubes, add the AR preparation, a fixed concentration of the radiolabeled androgen, and varying concentrations of unlabeled this compound.

-

Include control tubes for total binding (radiolabeled ligand only) and non-specific binding (radiolabeled ligand plus a high concentration of unlabeled R1881 or DHT).

-

-

Incubation:

-

Incubate the tubes at 4°C for a sufficient time to reach equilibrium (e.g., 18-24 hours).

-

-

Separation of Bound and Free Ligand:

-

Add hydroxyapatite slurry to each tube to adsorb the AR-ligand complex.

-

Wash the pellets to remove unbound radioligand.

-

-

Quantification:

-

Add scintillation cocktail to the washed pellets.

-

Measure the radioactivity in each tube using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding at each concentration of this compound.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration.

-

Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radiolabeled ligand).

-

Calculate the Ki (and subsequently Kd) using the Cheng-Prusoff equation.

-

Androgen Receptor (AR) Reporter Gene Assay

This protocol describes a cell-based reporter gene assay to assess the functional agonist or antagonist activity of this compound on the androgen receptor.[10][20][21][22][23]

Objective: To determine if this compound can activate or inhibit androgen receptor-mediated gene transcription.

Materials:

-

A mammalian cell line that expresses the human androgen receptor (e.g., stably transfected CHO-K1 or PC-3 cells).

-

A reporter plasmid containing an androgen-responsive element (ARE) driving the expression of a reporter gene (e.g., luciferase).

-

Cell culture medium.

-

This compound (test compound).

-

A known AR agonist (e.g., dihydrotestosterone, DHT) and antagonist (e.g., bicalutamide).

-

Luciferase assay reagent.

-

Luminometer.

Procedure:

-

Cell Seeding:

-

Seed the AR-reporter cell line in a 96-well plate and allow the cells to attach overnight.

-

-

Compound Treatment:

-

For agonist testing, treat the cells with a range of concentrations of this compound.

-

For antagonist testing, treat the cells with a fixed concentration of DHT in the presence of a range of concentrations of this compound.

-

Include appropriate controls (vehicle, DHT alone, antagonist alone).

-

-

Incubation:

-

Incubate the plate at 37°C for 24 hours.

-

-

Luciferase Assay:

-

Lyse the cells and add the luciferase assay reagent according to the manufacturer's instructions.

-

Measure the luminescence using a luminometer.

-

-

Data Analysis:

-

For agonist activity, plot the luminescence signal against the logarithm of the this compound concentration and determine the EC50 value.

-

For antagonist activity, plot the percentage of inhibition of DHT-induced luminescence against the logarithm of the this compound concentration and determine the IC50 value.

-

Conclusion

This compound occupies a critical juncture in adrenal androgen metabolism. Its role as a precursor to the potent androgen 11-ketotestosterone underscores its importance in conditions of androgen excess. Concurrently, its ability to inhibit 11β-HSD1 suggests a potential influence on glucocorticoid action and metabolism. The quantitative data and detailed experimental protocols provided in this guide offer a framework for researchers to further investigate the multifaceted actions of this compound and its potential as a therapeutic target in various endocrine and metabolic disorders. Further research is warranted to fully elucidate the kinetic parameters of all enzymatic steps and to precisely quantify its binding affinity and functional activity at the androgen receptor.

References

- 1. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. policycommons.net [policycommons.net]

- 4. academic.oup.com [academic.oup.com]

- 5. researchgate.net [researchgate.net]

- 6. Development of CYP11B1 and CYP11B2 assays utilizing homogenates of adrenal glands: Utility of monkey as a surrogate for human - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. devtoolsdaily.com [devtoolsdaily.com]

- 8. Type 5 17β-Hydroxysteroid Dehydrogenase (AKR1C3) Contributes to Testosterone Production in the Adrenal Reticularis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Type 5 17beta-hydroxysteroid dehydrogenase (AKR1C3) contributes to testosterone production in the adrenal reticularis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Analysis of Androgen Receptor Activity by Reporter Gene Assays | Springer Nature Experiments [experiments.springernature.com]

- 11. tools.thermofisher.com [tools.thermofisher.com]

- 12. The 11β-hydroxysteroid dehydrogenase isoforms: pivotal catalytic activities yield potent C11-oxy C19 steroids with 11βHSD2 favouring 11-ketotestosterone, 11-ketoandrostenedione and 11-ketoprogesterone biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. biorxiv.org [biorxiv.org]

- 14. 11-Oxygenated androgen precursors are the preferred substrates for aldo-keto reductase 1C3 (AKR1C3): implications for castration resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 15. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 16. rep.bioscientifica.com [rep.bioscientifica.com]

- 17. academic.oup.com [academic.oup.com]

- 18. In vitro methods to assess 11β-hydroxysteroid dehydrogenase type 2 activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Ligand Competition Binding Assay for the Androgen Receptor | Springer Nature Experiments [experiments.springernature.com]

- 20. In Vitro Reporter Assays for Screening of Chemicals That Disrupt Androgen Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 21. indigobiosciences.com [indigobiosciences.com]

- 22. caymanchem.com [caymanchem.com]

- 23. eurofinsdiscovery.com [eurofinsdiscovery.com]

The Biological Functions of Adrenosterone in Vertebrates: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Adrenosterone, an endogenous steroid hormone, plays a multifaceted role in vertebrate physiology. While traditionally considered a weak androgen, recent research has unveiled its significance as a prohormone and a modulator of glucocorticoid metabolism. This technical guide provides a comprehensive overview of the biological functions of this compound, with a focus on its biosynthesis, mechanism of action, and physiological effects across different vertebrate classes. Detailed experimental protocols, quantitative data, and signaling pathway visualizations are presented to serve as a valuable resource for researchers and professionals in endocrinology, pharmacology, and drug development.

Introduction

First isolated from the adrenal cortex, this compound (androst-4-ene-3,11,17-trione) is a C19 steroid found in varying concentrations across vertebrates.[1] In mammals, it is present in trace amounts, while in fish, it serves as a crucial precursor to the potent androgen 11-ketotestosterone.[1] this compound's biological activities extend beyond its weak androgenic properties; it is a competitive inhibitor of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), an enzyme responsible for the conversion of inactive cortisone to active cortisol.[2] This dual functionality positions this compound as a key player in the intricate network of steroid hormone signaling, influencing processes ranging from sexual development to metabolism and stress response.

Biosynthesis and Metabolism

This compound is synthesized in the adrenal cortex and gonads from cholesterol through a series of enzymatic reactions. The primary pathway involves the conversion of androstenedione.

The biosynthesis of this compound from androstenedione involves two key enzymatic steps:

-

11β-Hydroxylation: Androstenedione is first converted to 11β-hydroxyandrostenedione by the enzyme cytochrome P450 11B1 (CYP11B1) , primarily in the mitochondrial inner membrane.[1]

-

Oxidation: Subsequently, 11β-hydroxyandrostenedione is transported to the endoplasmic reticulum and converted to this compound by corticosteroid 11-beta-dehydrogenase isozyme 1 (HSD11B1) .[1]

This compound itself is a substrate for further metabolism, most notably its conversion to the potent androgen 11-ketotestosterone (11-KT) . This conversion is particularly significant in fish, where 11-KT is the primary androgen.[3] The key enzymes in this pathway include aldo-keto reductase family 1 member C3 (AKR1C3) and 11β-hydroxysteroid dehydrogenase type 2 (HSD11B2) .[4][5]

Signaling Pathways

The biological effects of this compound are mediated through multiple signaling pathways. Its actions can be broadly categorized into androgenic effects and modulation of glucocorticoid signaling.

Androgenic Signaling Pathway

As a prohormone, this compound can be converted to the more potent androgen, 11-ketotestosterone. 11-ketotestosterone then binds to the androgen receptor (AR), a nuclear receptor. Upon ligand binding, the AR translocates to the nucleus, dimerizes, and binds to androgen response elements (AREs) on the DNA, thereby regulating the transcription of target genes involved in the development and maintenance of male characteristics.

References

- 1. pure.psu.edu [pure.psu.edu]

- 2. Quantification of steroid hormones in low volume plasma and tissue homogenates of fish using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 11-Keto-testosterone and Other Androgens of Adrenal Origin - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Adrenal gland involvement in 11-ketotestosterone production analyzed using LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

The Dawn of Adrenal Steroid Chemistry: A Technical Guide to the Discovery and Initial Isolation of Adrenosterone

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the seminal work leading to the discovery and initial isolation of adrenosterone, a key compound in the landscape of steroid biochemistry. Originally designated "Reichstein's substance G," its isolation in 1936 by Nobel laureate Tadeus Reichstein marked a significant milestone in the elucidation of adrenal cortex components. This document details the historical context, the methodologies likely employed during that era, the quantitative data reported, and the initial understanding of this compound's metabolic fate.

Discovery and Historical Context

In the 1930s, the adrenal cortex was a focal point of intense scientific investigation, with researchers striving to isolate and identify the biologically active compounds it produced.[1] Tadeus Reichstein, working at the Pharmaceutical Institute in the University of Basel, was a prominent figure in this field.[2] In 1936, his systematic efforts to fractionate extracts from bovine adrenal glands led to the isolation of a novel crystalline substance with the molecular formula C₁₉H₂₄O₃.[3] This compound was initially named "Reichstein's substance G" and was later identified as androst-4-ene-3,11,17-trione, now commonly known as this compound.[2][3] This discovery was part of a broader effort that saw the isolation of 29 pure substances from the adrenal cortex between 1934 and 1944 by Reichstein's group.[1]

Quantitative Data from Initial Isolation

The initial isolation of this compound was a feat of meticulous and large-scale biochemistry. While the complete, detailed experimental protocol from the original 1936 publication in Helvetica Chimica Acta is not readily accessible, key quantitative data has been preserved in subsequent reviews and Reichstein's own Nobel lecture.

| Parameter | Reported Value | Source |

| Starting Material | 1,000 kg of bovine adrenal glands | [4] |

| Initial Dry Residue Yield | ~1 kg | [4] |

| Concentrated Active Extract | ~25 g | [4] |

| Melting Point | 220-224 °C | [3] |

| Molecular Formula | C₁₉H₂₄O₃ | [3] |

| Synonyms | Reichstein's substance G, 11-ketoandrostenedione, 11-oxoandrostenedione | [2][3] |

Experimental Protocols: A Reconstruction of 1930s Steroid Isolation

The precise, step-by-step experimental protocol for the initial isolation of this compound from Reichstein's 1936 publication remains elusive. However, based on the common practices of steroid chemistry in that era, a general workflow can be reconstructed. The process would have been arduous, involving the handling of massive quantities of biological material and the use of now-standard, but then-developing, separation techniques.

A. Extraction of Adrenal Glands: The process would have commenced with the large-scale extraction of thousands of bovine adrenal glands. The glands would have been minced and then subjected to extraction with organic solvents such as ethanol or acetone to separate the lipophilic steroid compounds from the bulk of the tissue.

B. Solvent Partitioning and Fractionation: The crude extract would then undergo a series of solvent-solvent partitioning steps to separate compounds based on their polarity. This was a crucial method for the initial purification and concentration of the biologically active fractions. Reichstein's Nobel lecture mentions "careful distributive operations" that concentrated the activity from 1 kg of dry residue to about 25 g without significant loss of activity.[4]

C. Chemical Derivatization and Further Purification: To aid in the separation of closely related steroids, chemical derivatization techniques were often employed. For instance, ketones could be reacted with reagents like Girard's reagent to form water-soluble derivatives, allowing for their separation from other non-ketonic steroids. The ketones could then be regenerated from the purified derivatives.

D. Crystallization: The final step in the isolation of a pure compound was typically fractional crystallization. The enriched fractions containing "Reichstein's substance G" would have been dissolved in a suitable solvent (e.g., alcohol) and slowly cooled to induce the formation of crystals.[3] Repeated crystallization would have been necessary to achieve the final, pure substance. The melting point of the resulting needles was a key indicator of purity.[3]

Below is a logical workflow diagram representing the probable steps in the initial isolation of this compound.

References

Adrenosterone as a Precursor to 11-Ketotestosterone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Adrenosterone, an 11-oxygenated C19 steroid, serves as a crucial precursor in the biosynthesis of the potent androgen 11-ketotestosterone. This technical guide provides an in-depth analysis of the enzymatic conversion of this compound, detailing the biochemical pathways, kinetic data of the involved enzymes, and comprehensive experimental protocols for its in vitro study. Furthermore, this guide elucidates the downstream signaling cascade initiated by 11-ketotestosterone upon binding to the androgen receptor, offering a complete overview for researchers in endocrinology, oncology, and drug development.

Introduction

This compound (androst-4-ene-3,11,17-trione), also known as 11-ketoandrostenedione (11-KA4), is a steroid hormone produced primarily in the adrenal glands.[1] While possessing weak androgenic activity itself, its significance lies in its role as a prohormone for 11-ketotestosterone (11-KT), an androgen with potency comparable to testosterone.[2][3] The conversion of this compound to 11-ketotestosterone is a key step in the alternative pathway of androgen synthesis, which has garnered increasing interest, particularly in the context of castration-resistant prostate cancer and other androgen-driven pathologies.[4][5] This guide will explore the technical details of this conversion and the subsequent molecular actions of 11-ketotestosterone.

Biochemical Conversion of this compound to 11-Ketotestosterone

The transformation of this compound to 11-ketotestosterone is a single-step reduction reaction catalyzed by the enzyme aldo-keto reductase family 1 member C3 (AKR1C3), also known as 17β-hydroxysteroid dehydrogenase type 5 (17β-HSD5).[6][7] This enzyme facilitates the reduction of the C17-keto group of this compound to a hydroxyl group, yielding 11-ketotestosterone.

Enzymatic Pathways

There are two primary pathways for the synthesis of 11-ketotestosterone, both originating from adrenal precursors. This compound is a key intermediate in the pathway starting from androstenedione.[6][8]

Quantitative Data

The enzymatic efficiency of AKR1C3 in converting this compound to 11-ketotestosterone has been characterized, highlighting that 11-oxygenated androgens are preferred substrates for this enzyme.[7]

| Substrate | Enzyme | Km,app (µM) | Vmax,app (pmol/min/µg) | Catalytic Efficiency (Vmax/Km) |

| This compound (11-Ketoandrostenedione) | AKR1C3 | 0.4 ± 0.1 | 1300 ± 50 | 3250 |

| Androstenedione | AKR1C3 | 0.6 ± 0.2 | 190 ± 20 | 317 |

| Data adapted from Storbeck et al. (2019).[7] |

Experimental Protocols

In Vitro Enzymatic Conversion of this compound to 11-Ketotestosterone

This protocol describes a method for the in vitro conversion of this compound to 11-ketotestosterone using recombinant human AKR1C3.

Materials:

-

Recombinant human AKR1C3 enzyme

-

This compound

-

NADPH

-

Tris-HCl buffer (pH 7.4)

-

Ethyl acetate

-

Methanol

-

Water (HPLC grade)

-

Solid Phase Extraction (SPE) cartridges (e.g., C18)

-

HPLC system with a C18 column

-

Mass spectrometer

Procedure:

-

Reaction Setup: In a microcentrifuge tube, prepare a reaction mixture containing Tris-HCl buffer, NADPH (final concentration, e.g., 1 mM), and recombinant AKR1C3 enzyme (e.g., 1 µg).

-

Substrate Addition: Add this compound (dissolved in a minimal amount of a suitable solvent like ethanol or DMSO) to the reaction mixture to a final concentration of, for example, 1 µM.

-

Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 1-24 hours), depending on the desired conversion rate.

-

Reaction Termination and Extraction: Stop the reaction by adding an equal volume of ice-cold ethyl acetate. Vortex thoroughly to extract the steroids. Centrifuge to separate the phases and collect the organic (upper) layer. Repeat the extraction process for complete recovery.

-

Drying and Reconstitution: Evaporate the pooled organic extracts to dryness under a gentle stream of nitrogen. Reconstitute the dried residue in a small volume of methanol/water.

-

Purification (Optional): For cleaner samples, the reconstituted extract can be further purified using SPE cartridges according to the manufacturer's instructions.

-

Analysis: Analyze the final sample using HPLC or LC-MS/MS to separate and quantify the amounts of this compound and 11-ketotestosterone.

Signaling Pathway of 11-Ketotestosterone

Upon its formation, 11-ketotestosterone acts as a potent agonist of the androgen receptor (AR).[3] Its binding to the AR initiates a signaling cascade that culminates in the regulation of target gene expression.

Mechanism of Action:

-

Ligand Binding: 11-Ketotestosterone diffuses into the target cell and binds to the ligand-binding domain of the AR located in the cytoplasm.

-

Conformational Change and Dissociation: Ligand binding induces a conformational change in the AR, causing the dissociation of heat shock proteins.

-

Dimerization and Nuclear Translocation: The activated ARs form homodimers and translocate into the nucleus.

-

DNA Binding and Co-regulator Recruitment: In the nucleus, the AR dimers bind to specific DNA sequences known as Androgen Response Elements (AREs) in the promoter regions of target genes. This binding facilitates the recruitment of co-activator or co-repressor proteins.

-

Gene Transcription: The assembled complex modulates the transcription of androgen-responsive genes, leading to various physiological effects.

Conclusion

This compound is a pivotal intermediate in the synthesis of the potent androgen 11-ketotestosterone. The enzymatic conversion, primarily mediated by AKR1C3, represents a critical control point in the production of 11-oxygenated androgens. Understanding the technical aspects of this conversion and the subsequent signaling pathways of 11-ketotestosterone is essential for researchers investigating androgen-related physiological and pathological processes. The methodologies and data presented in this guide provide a solid foundation for further exploration in this significant area of endocrinology and drug development.

References

- 1. Frontiers | What Does Androgen Receptor Signaling Pathway in Sertoli Cells During Normal Spermatogenesis Tell Us? [frontiersin.org]

- 2. 11-Ketotestosterone - Wikipedia [en.wikipedia.org]

- 3. 11-Ketotestosterone and 11-Ketodihydrotestosterone in Castration Resistant Prostate Cancer: Potent Androgens Which Can No Longer Be Ignored | PLOS One [journals.plos.org]

- 4. 11-Ketotestosterone is the predominant active androgen in prostate cancer patients after castration - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Adrenal gland involvement in 11-ketotestosterone production analyzed using LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 11-Oxygenated androgen precursors are the preferred substrates for aldo-keto reductase 1C3 (AKR1C3): implications for castration resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | Adrenal gland involvement in 11-ketotestosterone production analyzed using LC-MS/MS [frontiersin.org]

The Pivotal Role of Adrenosterone in Fish Androgen Production: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

In the complex landscape of teleost endocrinology, the steroid hormone 11-ketotestosterone (11-KT) is recognized as the principal androgen, orchestrating male differentiation, spermatogenesis, and reproductive behavior. While testosterone serves as a precursor, a significant pathway for 11-KT biosynthesis proceeds through the intermediate steroid, adrenosterone (AdA). This technical guide provides an in-depth examination of the function of this compound as a critical androgen precursor in fish. It details the biosynthetic pathways, enzymatic conversions, and regulatory mechanisms that govern the transformation of this compound into the potent androgen 11-KT. This document synthesizes quantitative data from key studies, outlines detailed experimental protocols for investigating this pathway, and presents visual diagrams of the core biological processes to facilitate a comprehensive understanding for research and development applications.

Introduction

The reproductive physiology of teleost fish is governed by a unique steroidogenic profile compared to mammals. The dominant and most potent androgen in many fish species is not testosterone, but rather 11-ketotestosterone (11-KT)[1][2]. 11-KT is crucial for inducing and maintaining male-specific characteristics, including spermatogenesis and the development of secondary sexual traits[2]. Understanding the biosynthetic pathways leading to 11-KT is therefore fundamental for research in aquaculture, environmental toxicology, and comparative endocrinology.

This compound (AdA), also known as 11-ketoandrostenedione (OA) or androst-4-ene-3,11,17-trione, has been identified as a major and direct precursor in the production of 11-KT in various fish species[1]. This conversion is a critical step, primarily occurring in the gonads and interrenal tissues, and is catalyzed by the enzyme 17β-hydroxysteroid dehydrogenase (17β-HSD). This guide focuses on the central role of this compound, elucidating its transformation into 11-KT and the broader context of its function within the fish endocrine system.

The this compound to 11-Ketotestosterone Pathway

The primary pathway for the synthesis of 11-KT from this compound is a single-step reduction reaction. However, this step is part of a larger steroidogenic cascade.

Biosynthesis of this compound

This compound itself is derived from earlier steroid precursors. The pathway generally proceeds from cholesterol through a series of enzymatic steps in steroidogenic tissues like the interrenal gland (the fish analogue of the adrenal cortex) and the gonads. Key upstream steroids include androstenedione (A4), which can be converted to this compound via the action of 11β-hydroxylase.

Conversion to 11-Ketotestosterone

The direct and pivotal conversion involves the reduction of the keto group at the C17 position of the this compound molecule.

-

Reaction: this compound → 11-Ketotestosterone

-

Enzyme: 17β-hydroxysteroid dehydrogenase (17β-HSD)

-

Cofactor: NADPH is typically the preferred cofactor for this reductive reaction[3].

This reaction has been demonstrated to occur in the testes, interrenal tissue, and even in peripheral tissues such as blood cells in a variety of fish species, indicating a widespread capacity for this final activation step[4]. The zebrafish 17β-HSD type 3 enzyme has been shown in vitro to effectively catalyze the reduction of 11-ketoandrostenedione (this compound) to 11-ketotestosterone[3].

The following diagram illustrates the core steroidogenic pathway leading from Androstenedione to 11-Ketotestosterone, highlighting the central position of this compound.

dot {

graph [rankdir="LR", splines=ortho, nodesep=0.6, width="7.5", dpi="72"];

node [shape=rectangle, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"];

edge [fontname="Arial", fontsize=9];

// Nodes A4 [label="Androstenedione (A4)", fillcolor="#F1F3F4", fontcolor="#202124"]; AdA [label="this compound (AdA)\n(11-Ketoandrostenedione)", fillcolor="#FBBC05", fontcolor="#202124"]; KT11 [label="11-Ketotestosterone (11-KT)", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges A4 -> AdA [label=" 11β-hydroxylase (CYP11B)"]; AdA -> KT11 [label=" 17β-HSD", color="#34A853", fontcolor="#34A853"];

// Invisible nodes for alignment {rank=same; A4; AdA; KT11;} }

Figure 1. Core biosynthetic pathway from Androstenedione to 11-Ketotestosterone via this compound.

Quantitative Data

Quantitative analysis of steroid hormones is essential for understanding their physiological roles. The following tables summarize key data on hormone concentrations and conversion rates from published studies.

Plasma Steroid Concentrations

The circulating levels of this compound and 11-KT vary with species, sex, and reproductive stage. The following table presents plasma concentrations measured in male greater amberjack (Seriola dumerili).

| Steroid Hormone | Concentration (ng/mL) in Male Greater Amberjack | Data Source |

| This compound (AdA) | 0.25 ± 0.05 | Papadaki et al., 2021 |

| 11-Ketotestosterone (11-KT) | 1.39 ± 0.28 | Papadaki et al., 2021 |

Table 1: Mean (±SE) plasma concentrations of this compound and 11-Ketotestosterone in hatchery-produced male greater amberjack, demonstrating the higher circulating level of the final active androgen, 11-KT[5].

In Vitro Conversion in Blood Cells

Peripheral conversion of this compound is a significant contributor to circulating 11-KT levels. A study by Mayer et al. (1990) demonstrated the capacity of blood cells from various fish species to convert this compound (OA) into 11-ketotestosterone (OT).

| Fish Species | Conversion of this compound (OA) to 11-Ketotestosterone (OT) | Data Source |

| Baltic salmon (Salmo salar) | Confirmed | Mayer et al., 1990 |

| Three-spined stickleback (Gasterosteus aculeatus) | Confirmed | Mayer et al., 1990 |

| Eel pout (Zoarces viviparus) | Confirmed | Mayer et al., 1990 |

| Crucian carp (Carassius carassius) | Confirmed | Mayer et al., 1990 |

| African catfish (Clarias gariepinus) | Confirmed | Mayer et al., 1990 |

| Reedfish (Calamoichthys calabaricus) | Confirmed | Mayer et al., 1990 |

Table 2: Confirmed in vitro conversion of this compound to 11-Ketotestosterone by blood cells from six different fish species, highlighting the role of 17β-HSD activity in peripheral tissues[4]. The study noted the conversion but did not provide specific percentage rates.

Experimental Protocols

Reproducible and validated methods are critical for studying steroidogenesis. The following sections provide detailed protocols for key experiments based on methodologies reported in the literature.

Protocol for In Vitro Testicular Tissue Incubation

This protocol is designed to assess the steroidogenic capacity of testicular tissue and is adapted from methodologies used in studies like those investigating gonadotropin effects on steroidogenesis.

Objective: To measure the production of androgens, including 11-KT, from endogenous or exogenous precursors (like this compound) in testicular explants.

Materials:

-

Mature male fish

-

Sterile dissection tools

-

L-15 (Leibovitz) culture medium, supplemented with antibiotics/antimycotics

-

24-well culture plates

-

Tritiated or non-radiolabeled steroid precursors (e.g., [³H]-Adrenosterone)

-

Incubator with temperature control (e.g., 12°C for rainbow trout)

-

Ethyl acetate or diethyl ether for steroid extraction

-

Radioimmunoassay (RIA), ELISA, or LC-MS/MS system for steroid quantification

Procedure:

-

Tissue Collection: Euthanize a mature male fish and aseptically dissect the testes. Place them in ice-cold, sterile L-15 medium.

-

Explant Preparation: Mince the testicular tissue into small fragments (approx. 1-2 mm³).

-

Incubation Setup: Distribute the tissue explants evenly among the wells of a 24-well plate containing culture medium.

-

Acclimation: Pre-incubate the explants for a short period (e.g., 2-4 hours) to allow tissue recovery.

-

Treatment: Replace the medium with fresh medium containing the test substances. This may include a vehicle control, a gonadotropin (e.g., Fsh at 500 ng/mL), and/or a specific precursor like this compound.

-

Incubation: Incubate the plates for a defined period (e.g., 48-96 hours) at a species-appropriate temperature. The medium can be replaced halfway through the incubation period.

-

Sample Collection: At the end of the incubation, collect the culture medium from each well and centrifuge to remove debris. Store the supernatant at -20°C until steroid analysis.

-

Steroid Extraction: Extract steroids from the culture medium using an organic solvent like ethyl acetate. Evaporate the solvent phase to dryness under a stream of nitrogen.

-

Quantification: Re-suspend the dried extract in an appropriate assay buffer and quantify the concentration of 11-KT and other relevant steroids using a validated method such as RIA or LC-MS/MS.

The workflow for this type of experiment is visualized below.

dot {

graph [rankdir="TB", splines=true, nodesep=0.4, ranksep=0.5, width="7.5", dpi="72"];

node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, margin="0.2,0.1"];

edge [fontname="Arial", fontsize=9];

// Nodes start [label="Start: Euthanize Fish", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; dissect [label="Aseptically Dissect Testes", fillcolor="#F1F3F4", fontcolor="#202124"]; mince [label="Mince Tissue into Explants", fillcolor="#F1F3F4", fontcolor="#202124"]; plate [label="Plate Explants in Culture Medium", fillcolor="#4285F4", fontcolor="#FFFFFF"]; treat [label="Add Treatments\n(e.g., Control, Fsh, this compound)", fillcolor="#FBBC05", fontcolor="#202124"]; incubate [label="Incubate (e.g., 96h at 12°C)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; collect [label="Collect & Centrifuge Medium", fillcolor="#F1F3F4", fontcolor="#202124"]; extract [label="Extract Steroids (e.g., Ethyl Acetate)", fillcolor="#34A853", fontcolor="#FFFFFF"]; quantify [label="Quantify 11-KT (LC-MS/MS or RIA)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; end [label="End: Data Analysis", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges start -> dissect -> mince -> plate -> treat -> incubate -> collect -> extract -> quantify -> end; }

Figure 2. Experimental workflow for in vitro incubation of fish testicular tissue.

Protocol for Steroid Quantification by LC-MS/MS

This protocol provides a robust and sensitive method for simultaneously measuring multiple steroids, including this compound and 11-KT, from plasma or tissue homogenates.

Objective: To accurately quantify this compound and 11-KT concentrations in biological samples.

Materials:

-

Fish plasma or tissue homogenate

-

Internal standards (e.g., deuterated steroids)

-

Acetonitrile (ACN), HPLC-grade

-

Formic acid

-

Solid-Phase Extraction (SPE) cartridges or protein precipitation reagents

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system with an electrospray ionization (ESI) source.

Procedure:

-

Sample Preparation: Thaw plasma samples on ice. For a 100 µL plasma sample, add an internal standard mix.

-

Protein Precipitation: Add 300 µL of ice-cold acetonitrile to the plasma sample to precipitate proteins. Vortex vigorously.

-

Centrifugation: Centrifuge the sample at high speed (e.g., 14,000 x g for 10 min at 4°C) to pellet the precipitated proteins.

-

Supernatant Transfer: Carefully transfer the supernatant to a new tube.

-

Evaporation: Evaporate the supernatant to dryness using a nitrogen evaporator or vacuum concentrator.

-

Reconstitution: Reconstitute the dried extract in a specific volume (e.g., 100 µL) of the initial mobile phase (e.g., 50:50 water:acetonitrile with 0.1% formic acid).

-

LC-MS/MS Analysis:

-

Injection: Inject a portion of the reconstituted sample (e.g., 10 µL) onto the LC system.

-

Chromatography: Separate the steroids using a C18 reverse-phase column with a gradient elution profile of water and acetonitrile (both typically containing 0.1% formic acid).

-

Mass Spectrometry: Detect and quantify the analytes using the mass spectrometer in Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions for this compound, 11-KT, and the internal standards must be optimized beforehand.

-

-

Data Analysis: Calculate the concentration of each steroid by comparing the peak area ratio of the analyte to its corresponding internal standard against a calibration curve.

Regulatory Control of the Pathway

The production of 11-KT is tightly regulated by the brain-pituitary-gonad (BPG) axis. Gonadotropins, particularly Follicle-Stimulating Hormone (Fsh) and Luteinizing Hormone (Lh), released from the pituitary gland, stimulate steroidogenesis in the Leydig cells of the testes. Fsh is often associated with the initiation of spermatogenesis and stimulates the production of androgens required for this process. Studies have shown that Fsh can stimulate the expression of key steroidogenic enzyme genes, including those responsible for the production of this compound and its subsequent conversion to 11-KT.

The diagram below outlines the hierarchical control of this pathway.

dot {

graph [splines=true, nodesep=0.5, ranksep=0.6, width="7.5", dpi="72"];

node [shape=rectangle, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"];

edge [fontname="Arial", fontsize=9];

// Nodes Brain [label="Brain (Hypothalamus)\nGnRH release", fillcolor="#F1F3F4", fontcolor="#202124"]; Pituitary [label="Pituitary Gland", fillcolor="#F1F3F4", fontcolor="#202124"]; FSH [label="Fsh / Lh", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Testis [label="Testis (Leydig Cells)", fillcolor="#FBBC05", fontcolor="#202124"]; AdA [label="this compound", fillcolor="#FBBC05", fontcolor="#202124"]; KT11 [label="11-Ketotestosterone", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Effects [label="Physiological Effects\n(Spermatogenesis, Behavior)", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Brain -> Pituitary [label="+"]; Pituitary -> FSH; FSH -> Testis [label="+ Stimulates\nSteroidogenesis"]; Testis -> AdA [label="Synthesis"]; AdA -> KT11 [label=" 17β-HSD"]; KT11 -> Effects; KT11 -> Brain [style=dashed, label="- Negative\nFeedback"]; KT11 -> Pituitary [style=dashed, label="- Negative\nFeedback"]; }

Figure 3. Regulatory signaling pathway for 11-KT production, including the role of gonadotropins.

Conclusion

This compound is not merely a metabolic intermediate but a key substrate in the primary pathway for the production of 11-ketotestosterone, the most potent androgen in many fish species. The conversion, mediated by 17β-HSD, occurs in primary steroidogenic tissues as well as in peripheral locations, underscoring its systemic importance. For researchers in aquaculture, reproductive biology, and toxicology, a thorough understanding of this pathway is essential for developing strategies to control reproduction, assess endocrine disruption, and further unravel the unique aspects of teleost physiology. The protocols and data presented in this guide provide a framework for the continued investigation of this compound's critical function in fish androgen biosynthesis.

References

- 1. 11-Keto-testosterone and Other Androgens of Adrenal Origin - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Testosterone inhibits 11-ketotestosterone-induced spermatogenesis in African catfish (Clarias gariepinus) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Androgen metabolism via 17beta-hydroxysteroid dehydrogenase type 3 in mammalian and non-mammalian vertebrates: comparison of the human and the zebrafish enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Conversion of 11-ketoandrostenedione to 11-ketotestosterone by blood cells of six fish species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

11-Oxoandrostenedione as a Metabolic Intermediate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

11-Oxoandrostenedione (11-OXO), also known as 11-ketoandrostenedione (11-KA4) or adrenosterone, is an adrenal-derived C19 steroid that has emerged from relative obscurity to become a focal point in the study of androgen physiology and pathology.[1][2] Historically considered a weak and insignificant androgen, recent advancements in analytical techniques and clinical research have revealed its crucial role as a metabolic intermediate in the biosynthesis of potent androgens, particularly 11-ketotestosterone (11-KT). This guide provides an in-depth technical overview of 11-oxoandrostenedione, its metabolic pathways, quantitative data in health and disease, and detailed experimental protocols for its study. Its growing implication in androgen excess disorders like polycystic ovary syndrome (PCOS) and congenital adrenal hyperplasia (CAH), as well as in castration-resistant prostate cancer (CRPC), underscores the importance of understanding its metabolic fate.[3][4][5][6][7]

Metabolic Pathways of 11-Oxoandrostenedione

The synthesis of 11-oxoandrostenedione is part of a broader pathway of 11-oxygenated androgens originating primarily from the adrenal glands.[6] This pathway represents a significant source of androgens, especially under conditions where gonadal androgen production is suppressed.

Biosynthesis of 11-Oxoandrostenedione

The primary precursor for 11-oxoandrostenedione is androstenedione (A4), which undergoes 11β-hydroxylation to form 11β-hydroxyandrostenedione (11-OHA4). This reaction is catalyzed by the adrenal-specific enzyme cytochrome P450 11β-hydroxylase (CYP11B1).[8] Subsequently, 11-OHA4 is converted to 11-oxoandrostenedione in peripheral tissues by the enzyme 11β-hydroxysteroid dehydrogenase type 2 (HSD11B2).[2][9]

Caption: Biosynthesis of 11-Oxoandrostenedione.

Conversion to Potent Androgens

11-Oxoandrostenedione serves as a key precursor to the potent androgen 11-ketotestosterone (11-KT). This conversion is primarily mediated by the enzyme aldo-keto reductase 1C3 (AKR1C3), which is overexpressed in castration-resistant prostate cancer.[9][10] 11-KT can be further metabolized to the highly potent 11-ketodihydrotestosterone (11-KDHT) by 5α-reductase (SRD5A).[9] 11-KT and 11-KDHT are significant because they can bind to and activate the androgen receptor (AR) with a potency similar to that of testosterone and dihydrotestosterone (DHT), respectively, thereby driving androgen-dependent gene expression and cell proliferation.[6][11]

Caption: Conversion of 11-Oxoandrostenedione to potent androgens.

Quantitative Data

The circulating concentrations of 11-oxoandrostenedione and its metabolites vary significantly between healthy individuals and those with androgen-related pathologies.

Table 1: Serum Concentrations of 11-Oxygenated Androgens in Healthy Adults and Patients with CRPC

| Analyte | Healthy Men (nmol/L) | Healthy Women (nmol/L) | CRPC Patients (No Glucocorticoids) (nmol/L) |

| 11β-Hydroxyandrostenedione (11-OHA4) | 8.69 ± 2.88[12] | 7.72 ± 2.85[12] | 4.96 (3.05–6.13)[13] |

| 11-Oxoandrostenedione (11-OXO) | - | - | 0.4 - 1.3[14] |

| 11-Ketotestosterone (11-KT) | - | - | 0.39 (0.03–2.39)[13] |

| 11β-Hydroxytestosterone (11-OHT) | - | - | 0.1 - 0.4[14] |

| Data are presented as mean ± SD or median (range). |

Table 2: Serum Concentrations of 11-Oxygenated Androgens in Polycystic Ovary Syndrome (PCOS)

| Analyte | Healthy Controls (ng/dL) | PCOS Patients (ng/dL) |

| 11β-Hydroxyandrostenedione (11-OHA4) | - | Elevated (p=0.018)[1] |

| 11β-Hydroxytestosterone (11-OHT) | - | Elevated (p=0.118)[1] |

| 11-Ketotestosterone (11-KT) | - | No significant difference (p=0.262)[1] |

| A study on adolescent females showed higher 11-OHA4 and 11-OHT in untreated PCOS patients compared to controls.[1] |

Table 3: Enzyme Kinetic Parameters for Key Metabolic Conversions

| Enzyme | Substrate | Km (μM) | Vmax/Km (h⁻¹) |

| AKR1C3 | 11-Oxoandrostenedione (11-OXO) | - | 8-fold greater efficiency than for androstenedione[10] |

| SRD5A1 | 11-Ketotestosterone (11-KT) | 0.64[15] | 0.01[15] |

| SRD5A2 | 11-Ketotestosterone (11-KT) | - | Efficiently catalyzed[15] |

| AKR1C3 demonstrates a significantly higher enzymatic efficiency for 11-oxoandrostenedione compared to classical androgen precursors.[10] |

Experimental Protocols

Quantification of 11-Oxygenated Androgens by LC-MS/MS

This protocol outlines a general method for the simultaneous measurement of 11-oxoandrostenedione and other 11-oxygenated androgens in serum or plasma.

a. Sample Preparation:

-

To 100 µL of serum or plasma, add an internal standard solution containing deuterated analogs of the target analytes.

-

Perform protein precipitation by adding a suitable organic solvent (e.g., methanol or acetonitrile).

-

Vortex and centrifuge to pellet the precipitated proteins.

-

The supernatant can be directly injected or subjected to further clean-up by solid-phase extraction (SPE) or liquid-liquid extraction (LLE) for higher sensitivity.[16][17]

b. LC-MS/MS Analysis:

-

Liquid Chromatography (LC):

-

Use a C18 or similar reversed-phase column.

-

Employ a gradient elution with mobile phases typically consisting of water with a modifier (e.g., ammonium fluoride or formic acid) and an organic solvent (e.g., methanol or acetonitrile).[5] A run time of approximately 6-7 minutes can be achieved for high-throughput analysis.[16][17]

-

-

Tandem Mass Spectrometry (MS/MS):

-

Utilize an electrospray ionization (ESI) source in positive ion mode.

-

Operate the mass spectrometer in multiple reaction monitoring (MRM) mode.

-

Optimize precursor-to-product ion transitions for each analyte and internal standard.

-

Caption: Workflow for LC-MS/MS quantification of 11-oxygenated androgens.

AKR1C3 Enzyme Activity Assay

This protocol describes a method to determine the enzymatic activity of AKR1C3.

a. Reagents and Materials:

-

Recombinant human AKR1C3 enzyme.

-

NADPH cofactor.

-

Substrate: 11-oxoandrostenedione or a surrogate substrate like 9,10-phenanthrenequinone (PQ).[18][19]

-

Reaction buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4).

-

Spectrophotometer or plate reader capable of measuring absorbance at 340 nm.

b. Assay Procedure:

-

Prepare a reaction mixture containing the reaction buffer, NADPH, and the AKR1C3 enzyme in a microplate well or cuvette.

-

Incubate the mixture at 37°C for a short period to pre-warm.

-

Initiate the reaction by adding the substrate (11-oxoandrostenedione or PQ).

-

Immediately monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+.

-

The rate of NADPH consumption is directly proportional to the AKR1C3 enzyme activity.

-

For inhibitor screening, pre-incubate the enzyme with the test compound before adding the substrate.[19]

Cell-Based Androgen Receptor (AR) Activation Assay

This protocol outlines a reporter gene assay to assess the androgenic potential of 11-oxoandrostenedione metabolites.[20]

a. Cell Line and Reagents:

-

A mammalian cell line (e.g., HEK293, PC3) stably or transiently transfected with:

-

Cell culture medium, fetal bovine serum (charcoal-stripped to remove endogenous steroids).

-

Test compounds (e.g., 11-ketotestosterone, 11-ketodihydrotestosterone).

-

Positive control (e.g., DHT).

-

Luciferase assay reagent.

b. Assay Procedure:

-

Seed the transfected cells in a multi-well plate and allow them to attach.

-

Replace the growth medium with a medium containing charcoal-stripped serum.

-

Treat the cells with various concentrations of the test compounds, positive control, or vehicle control.

-

Incubate for 18-24 hours to allow for AR activation and reporter gene expression.

-

Lyse the cells and measure the reporter gene activity (e.g., luminescence for luciferase).

-

The fold induction of reporter activity relative to the vehicle control indicates the androgenic potential of the test compound.

Caption: Workflow for a cell-based androgen receptor activation assay.

Conclusion

11-Oxoandrostenedione is a critical metabolic intermediate in an adrenal-derived androgen synthesis pathway that operates in parallel to the classical gonadal androgen pathway. Its conversion to the potent androgens 11-ketotestosterone and 11-ketodihydrotestosterone has significant implications for our understanding of androgen excess disorders and the progression of castration-resistant prostate cancer. The methodologies and data presented in this guide provide a comprehensive resource for researchers and drug development professionals working to further elucidate the role of 11-oxoandrostenedione and to develop novel therapeutic strategies targeting this pathway. The continued investigation into the 11-oxygenated androgen axis is poised to reveal new insights into human steroid physiology and to open new avenues for the diagnosis and treatment of a range of endocrine diseases.

References

- 1. 11-Oxyandrogens in Adolescents With Polycystic Ovary Syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 2. research.vu.nl [research.vu.nl]

- 3. researchgate.net [researchgate.net]

- 4. medrxiv.org [medrxiv.org]

- 5. endocrine-abstracts.org [endocrine-abstracts.org]

- 6. 2024.sci-hub.st [2024.sci-hub.st]

- 7. Clinical Significance of 11-Oxygenated Androgens - PMC [pmc.ncbi.nlm.nih.gov]

- 8. research.birmingham.ac.uk [research.birmingham.ac.uk]

- 9. 11-Oxygenated androgen precursors are the preferred substrates for aldo-keto reductase 1C3 (AKR1C3): implications for castration resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 11-Oxygenated androgen precursors are the preferred substrates for aldo-keto reductase 1C3 (AKR1C3): Implications for castration resistant prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. caymanchem.com [caymanchem.com]

- 12. 11-Keto-testosterone and Other Androgens of Adrenal Origin - PMC [pmc.ncbi.nlm.nih.gov]

- 13. 11-Ketotestosterone is the predominant active androgen in prostate cancer patients after castration - PMC [pmc.ncbi.nlm.nih.gov]

- 14. The role of 11-oxygenated androgens in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 16. Inclusion of 11-Oxygenated Androgens in a Clinical Routine LC-MS/MS Setup for Steroid Hormone Profiling [pubmed.ncbi.nlm.nih.gov]

- 17. Inclusion of 11-Oxygenated Androgens in a Clinical Routine LC-MS/MS Setup for Steroid Hormone Profiling - PMC [pmc.ncbi.nlm.nih.gov]

- 18. X-ray structure of human aldo–keto reductase 1C3 in complex with a bile acid fused tetrazole inhibitor: experimental validation, molecular docking and structural analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 19. The structural basis of aldo-keto reductase 1C3 inhibition by 17α-picolyl and 17(E)-picolinylidene androstane derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Cell-based assays for screening androgen receptor ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 21. reactionbiology.com [reactionbiology.com]

Methodological & Application

Application Note: Quantification of Adrenosterone in Human Plasma by LC-MS/MS

For Research, Scientific, and Drug Development Professionals

Abstract

This application note details a robust and sensitive method for the quantification of adrenosterone (also known as 11-ketoandrostenedione) in human plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The protocol employs a straightforward sample preparation procedure and utilizes stable isotope-labeled internal standards to ensure accuracy and precision. This method is suitable for clinical research and drug development applications where reliable measurement of this compound is required.

Introduction

This compound (androst-4-ene-3,11,17-trione) is a C19 steroid hormone produced by the adrenal cortex.[1] It is an intermediate in the biosynthesis of more potent 11-oxygenated androgens, such as 11-ketotestosterone.[1] While considered a weak androgen itself, there is growing interest in the role of this compound and other 11-oxygenated androgens in various physiological and pathophysiological states, including hyperandrogenic disorders.[2][3][4] Accurate quantification of this compound in plasma is crucial for understanding its biological role and clinical significance. LC-MS/MS offers superior selectivity and sensitivity compared to traditional immunoassays for steroid hormone analysis.[5]

Experimental

Materials and Reagents

-

This compound certified reference standard

-

This compound-d7 (or other suitable isotope-labeled internal standard)

-

LC-MS/MS grade methanol, acetonitrile, water, and formic acid

-

Human plasma (K2-EDTA)

-

Solid Phase Extraction (SPE) or Supported Liquid Extraction (SLE) cartridges/plates

Instrumentation

-

LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

MS System: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

Standard and Quality Control Sample Preparation

Calibration standards and quality control (QC) samples were prepared by spiking known concentrations of this compound into a surrogate matrix (e.g., charcoal-stripped human plasma). A stock solution of the internal standard (IS), this compound-d7, was prepared in methanol and added to all samples (excluding blanks) to a final concentration of 1 ng/mL.

Analytical Procedure

Sample Preparation: Supported Liquid Extraction (SLE)

-

Pre-treatment: To a 100 µL aliquot of plasma sample, standard, or QC, add 10 µL of the internal standard working solution. Vortex briefly.

-

Loading: Load the pre-treated sample onto a 96-well SLE plate. Apply a brief pulse of positive pressure or vacuum to initiate flow. Allow the sample to absorb for 5 minutes.

-

Elution: Add 1 mL of elution solvent (e.g., dichloromethane or methyl tert-butyl ether) to each well. Allow the solvent to flow through via gravity for 5 minutes.

-

Drying: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 50:50 methanol:water with 0.1% formic acid). Vortex to mix.

-

Analysis: Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Conditions

Liquid Chromatography

| Parameter | Value |

| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Methanol with 0.1% Formic Acid |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 40°C |

| Gradient | 40% B to 95% B over 5 minutes, hold for 1 min, then re-equilibrate |

Mass Spectrometry

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Source Temperature | 150°C |

| Desolvation Gas Temp | 500°C |

| Nebulizer Gas | Nitrogen |

| Collision Gas | Argon |

MRM Transitions

The following MRM transitions were used for the quantification and confirmation of this compound and its internal standard.

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |

| This compound (Quantifier) | 301.2 | 257.2 | 100 | 15 |

| This compound (Qualifier) | 301.2 | 147.1 | 100 | 30 |

| This compound-d7 (IS) | 308.2 | 264.2 | 100 | 15 |

Note: Collision energies should be optimized for the specific instrument used.

Method Validation and Performance

The method was validated for linearity, limit of quantification (LOQ), accuracy, and precision.[2][4]

Quantitative Data Summary

| Parameter | Result |

| Linearity Range | 0.08 - 3.3 nmol/L |

| Correlation Coefficient (r²) | > 0.999 |

| Lower Limit of Quantification (LLOQ) | 63 pmol/L |

| Intra-assay Precision (%CV) | 2% - 13% |

| Inter-assay Precision (%CV) | 2% - 13% |

| Mean Recovery | 102% - 115% |

Visualizations

Experimental Workflow

References

Application Note: Analysis of Adrenosterone and its Metabolites by Gas Chromatography-Mass Spectrometry (GC-MS)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Adrenosterone, also known as Reichstein's substance G or 11-ketoandrostenedione, is an endogenous steroid hormone produced by the adrenal cortex.[1] It is a weak androgen that serves as a precursor to more potent androgens like 11-ketotestosterone.[1] The analysis of this compound and its metabolites is crucial in various fields, including clinical diagnostics for adrenal disorders, sports doping control, and metabolic research.[2][3] Gas chromatography-mass spectrometry (GC-MS) is a powerful and widely used technique for the comprehensive profiling of steroid metabolites due to its high sensitivity, selectivity, and ability to separate complex mixtures.[3][4] This application note provides a detailed protocol for the analysis of this compound and its major urinary metabolites using GC-MS.

Metabolic Pathway of this compound

This compound is synthesized from androstenedione in the adrenal glands.[5][6] Following its formation, it undergoes further metabolism, leading to several key metabolites that are primarily excreted in the urine as glucuronide and sulfate conjugates.[7][8][9] The major metabolites include 11β-hydroxyandrosterone, 11β-hydroxyetiocholanolone, 11-oxoandrosterone, and 11-oxoetiocholanolone.[8] Understanding this pathway is essential for interpreting analytical results and identifying potential biomarkers of altered steroid metabolism.

Caption: Metabolic pathway of this compound.

Experimental Protocol

This protocol outlines the steps for the extraction, derivatization, and GC-MS analysis of this compound metabolites from urine samples.

Materials and Reagents

-

β-Glucuronidase from E. coli

-

Phosphate buffer (pH 6.5)

-

Methanol

-

Anhydrous sodium sulfate

-

Derivatization reagent: N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with a catalyst such as ammonium iodide (NH4I) and a reducing agent like dithioerythritol (DTE).[7]

-

Internal Standard (e.g., methyltestosterone)[7]

-

This compound and metabolite standards

Sample Preparation Workflow

Caption: GC-MS workflow for this compound metabolite analysis.

Detailed Methodology

-

Enzymatic Hydrolysis: To a 3 mL urine sample, add an internal standard. Adjust the pH to 6.5 with phosphate buffer and add β-glucuronidase. Incubate the mixture at 45-55°C for 3 hours to deconjugate the steroid metabolites.[4][7]

-

Extraction:

-

Liquid-Liquid Extraction (LLE): After hydrolysis, add anhydrous sodium sulfate and 3 mL of diethyl ether. Vortex for 3 minutes and centrifuge at 3000 rpm for 10 minutes.[7] Transfer the organic layer to a new tube.

-

Solid-Phase Extraction (SPE): Alternatively, use a C18 SPE cartridge. Condition the cartridge with methanol and water. Apply the hydrolyzed sample, wash with water, and elute the steroids with methanol.[10]

-

-

Derivatization: Evaporate the extracted sample to dryness under a stream of nitrogen. Add the derivatization reagent (e.g., a mixture of MSTFA/NH4I/DTE) and incubate at 60-85°C for 20-40 minutes to form trimethylsilyl (TMS) derivatives.[7][12] This step is crucial to increase the volatility and thermal stability of the steroids for GC analysis.[13]

GC-MS Parameters

The following are typical GC-MS parameters for steroid analysis. Optimization may be required based on the specific instrument and column used.

| Parameter | Setting |

| Gas Chromatograph | |

| Column | HP-5MS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Carrier Gas | Helium at a constant flow rate of 1.0-1.5 mL/min |